2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide, also known as EHNA, is a selective inhibitor of adenosine deaminase (ADA). It was first synthesized in the 1970s and has since been used extensively in scientific research due to its ability to modulate the activity of ADA, an enzyme that plays a key role in the metabolism of adenosine.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties. They have been used in the treatment of various types of cancer cells .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV. For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives can also act as antioxidants. An aqueous solution of the antioxidant was added to the reaction mixture to the final antioxidant concentration of 2—1000 μmol L–1 .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties. They can inhibit the growth of various types of microbes .
Antitubercular Activity
Indole derivatives have been reported to have antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties. They can help in the management of diabetes .
These are just a few of the many potential applications of indole derivatives. It’s clear that these compounds have a wide range of biological activities and clinical applications, making them a valuable area of study for researchers .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It has been found that similar compounds can exert potent inhibitory activities on cell proliferation through increasing apoptosis .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
The compound has been found to exert potent inhibitory activities on cell proliferation through increasing apoptosis . .
Action Environment
It’s known that similar compounds can enhance the body’s stress response, particularly oxidative stress, and nutritional stress .
properties
IUPAC Name |
2-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-12(4-2)15(18)17-11-16(19)9-13-7-5-6-8-14(13)10-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFRZQGRSJQAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1(CC2=CC=CC=C2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.